Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride
Description
Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is a chiral amine derivative featuring a 1,2,3-triazole ring substituted at the 4-position of an ethanamine backbone, formulated as a hydrochloride salt to enhance solubility and stability. Its molecular formula is C₄H₁₀ClN₄ (MW: 148.6 g/mol). The racemic nature implies equal proportions of both enantiomers, which may influence its biological activity and synthetic utility.
Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core, followed by amine functionalization and salt formation .
Properties
IUPAC Name |
1-(2H-triazol-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-3(5)4-2-6-8-7-4;/h2-3H,5H2,1H3,(H,6,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOZVNPFMBMTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNN=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride typically involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne . This reaction is highly efficient and can be carried out under mild conditions, often in the presence of a copper(I) catalyst. The resulting triazole ring is then further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and catalyst concentration. Purification steps such as crystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but typically involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield triazole N-oxides, while substitution reactions could produce a wide range of functionalized triazole derivatives.
Scientific Research Applications
Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties
Industry: Utilized in the development of new materials, such as polymers and coatings, due to the stability and reactivity of the triazole ring.
Mechanism of Action
The mechanism by which racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The triazole ring can interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride with analogous compounds:
Key Observations :
- Substituents : Propenyl () and butenyl () groups introduce sites for chemical modification (e.g., thiol-ene reactions), while halogenated analogs (e.g., ) may enhance binding affinity.
- Salt Form: Dihydrochloride salts () offer higher solubility than monohydrochlorides, critical for in vivo applications.
Biological Activity
Racemic-1-(1H-1,2,3-triazol-4-yl)ethanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound belongs to the class of triazole derivatives, which are five-membered heterocyclic compounds containing three nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The biological activity of triazole derivatives often involves their interaction with various enzymes and receptors. Specifically, this compound has been shown to inhibit carbonic anhydrase II, an enzyme that plays a critical role in regulating pH and fluid balance in biological systems.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as a mixed-type inhibitor for xanthine oxidase, which is involved in purine metabolism. This inhibition can lead to reduced levels of uric acid in the body, providing therapeutic potential for conditions such as gout .
- Antimicrobial Activity : Triazole derivatives have demonstrated significant antimicrobial properties against various pathogens. This includes antifungal activity through the disruption of fungal cell membrane integrity .
Research Findings
Numerous studies have investigated the biological activity of this compound and related compounds. Below are some notable findings:
Antimicrobial Studies
A study evaluated a series of (1H-1,2,3-triazol-4-yl)methoxybenzaldehyde derivatives and found that certain compounds exhibited potent xanthine oxidase inhibition with IC50 values significantly lower than allopurinol . This suggests that this compound may also possess similar or enhanced inhibitory effects.
Carbonic Anhydrase II Inhibition
Research has shown that triazole analogs exhibit varying degrees of inhibition against carbonic anhydrase II. For instance:
These findings indicate that this compound could be a valuable lead compound for developing new carbonic anhydrase inhibitors.
Case Studies
In one case study focusing on the synthesis and evaluation of triazole derivatives, researchers highlighted the compound's ability to modulate enzyme activity effectively. The structure–activity relationship (SAR) analysis indicated that modifications to the triazole ring could enhance biological potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
